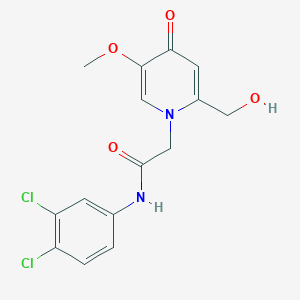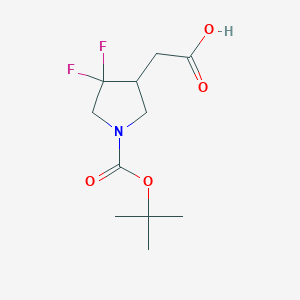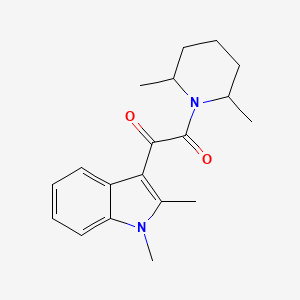
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle and disrupts the energy metabolism of cancer cells.
作用机制
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide targets the mitochondrial tricarboxylic acid cycle, also known as the Krebs cycle, which is responsible for generating energy in the form of ATP. Cancer cells rely heavily on this cycle for their energy needs, and N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide disrupts this process by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide has been shown to have several biochemical and physiological effects. It induces mitochondrial dysfunction, leading to a decrease in ATP production and an increase in reactive oxygen species. It also inhibits the activity of several key enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. Additionally, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
One of the advantages of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is its specificity towards cancer cells, which reduces the risk of toxicity to normal cells. It also has a unique mechanism of action that targets the energy metabolism of cancer cells, making it a promising candidate for combination therapy. However, one of the limitations of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is its low solubility, which can make it difficult to administer in vivo. Additionally, the synthesis method for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is complex and yields are relatively low, which can limit its availability for research purposes.
未来方向
There are several future directions for the research and development of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide. One area of focus is the optimization of the synthesis method to improve yields and reduce costs. Another area of focus is the development of more efficient delivery methods, such as nanoparticles or liposomes, to improve the solubility and bioavailability of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide. Additionally, further preclinical and clinical studies are needed to fully understand the potential of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide as a cancer therapy, particularly in combination with other treatments. Finally, there is a need for biomarker development to identify which patients are most likely to benefit from N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide therapy.
合成方法
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide involves a multistep process that includes the reaction of 4-cyclopropyl-6-oxypyrimidine-1(6H)-one with ethyl bromoacetate, followed by the reaction of the resulting intermediate with 3-phenylthiopropanoic acid. The final product is obtained by deprotection of the intermediate using sodium hydroxide. The overall yield of this process is around 20%.
科学研究应用
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide has been extensively studied for its anticancer activity in preclinical and clinical trials. It has shown promising results in various types of cancer, including pancreatic, lung, ovarian, and hematological malignancies. N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(8-11-24-15-4-2-1-3-5-15)19-9-10-21-13-20-16(12-18(21)23)14-6-7-14/h1-5,12-14H,6-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYTZKBOPJGNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900112.png)
![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2900115.png)




![6-Hexyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2900129.png)


![2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2900132.png)
![5-(4-Butoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2900133.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2900134.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2900135.png)